molecular formula C13H10N2S B11882227 4-Quinolinamine, 2-(2-thienyl)- CAS No. 122664-10-2

4-Quinolinamine, 2-(2-thienyl)-

Cat. No.: B11882227
CAS No.: 122664-10-2
M. Wt: 226.30 g/mol
InChI Key: UUSGLQSMBGQHMR-UHFFFAOYSA-N
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Description

4-Quinolinamine, 2-(2-thienyl)- is a heterocyclic compound that features a quinoline core substituted with a thienyl group at the second position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of 4-Quinolinamine, 2-(2-thienyl)- allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 2-(2-thienyl)- typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-thiophenecarboxaldehyde in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production of 4-Quinolinamine, 2-(2-thienyl)- may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinamine, 2-(2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Quinolinamine, 2-(2-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

  • N-Isopropyl-2-(2-thienyl)-4-quinolinamine
  • N-Isopropyl-2-phenyl-4-quinolinamine
  • N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine

Comparison: 4-Quinolinamine, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

122664-10-2

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-thiophen-2-ylquinolin-4-amine

InChI

InChI=1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15)

InChI Key

UUSGLQSMBGQHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)N

Origin of Product

United States

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